
Zopiclone-d4
Descripción general
Descripción
Zopiclona-d4 es una forma deuterada de zopiclona, un agente hipnótico no benzodiacepínico que se utiliza principalmente para el tratamiento del insomnio. La forma deuterada, Zopiclona-d4, se utiliza a menudo como estándar interno en diversas aplicaciones analíticas, incluida la cromatografía líquida y la espectrometría de masas, debido a su estabilidad y similitud con el compuesto no deuterado .
Aplicaciones Científicas De Investigación
Zopiclona-d4 se utiliza ampliamente en la investigación científica debido a su estabilidad y similitud con la zopiclona. Algunas de sus aplicaciones incluyen:
Mecanismo De Acción
Zopiclona-d4, al igual que la zopiclona, ejerce sus efectos modulando los receptores del ácido gamma-aminobutírico (GABA) en el sistema nervioso central. Se une al complejo receptor de benzodiacepina y potencia los efectos inhibitorios del GABA, lo que conduce a efectos sedantes e hipnóticos. El objetivo molecular principal es el receptor GABA A, donde Zopiclona-d4 actúa como un modulador alostérico positivo .
Análisis Bioquímico
Biochemical Properties
Zopiclone-d4, like its parent compound zopiclone, is believed to interact with the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This interaction modulates the receptor’s activity, enhancing the inhibitory actions of GABA, a neurotransmitter with a calming effect .
Cellular Effects
This compound, as a hypnotic agent, influences cell function by modulating the activity of GABA B Z receptors This modulation can impact various cellular processes, including cell signaling pathways and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is based on its interaction with the GABA B Z receptor complex . It binds to the receptor, enhancing the inhibitory actions of GABA. This leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Dosage Effects in Animal Models
Zopiclone, the parent compound, has been shown to have sedative effects at therapeutic doses . High doses could potentially lead to adverse effects, although specific studies on this compound are needed.
Metabolic Pathways
Zopiclone, the parent compound of this compound, is metabolized primarily through the enzyme aldehyde oxidase, with a minor pathway through CYP3A4 . It is likely that this compound follows similar metabolic pathways, but specific studies would be needed to confirm this.
Transport and Distribution
Zopiclone is known to be rapidly and widely distributed to body tissues, including the brain . It is likely that this compound follows a similar distribution pattern.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Zopiclona-d4 implica la incorporación de átomos de deuterio en la molécula de zopiclona. Esto se puede lograr a través de varias rutas sintéticas, incluido el uso de reactivos y disolventes deuterados. Un método común implica la reacción de piperazina deuterada con un derivado de cloropiridina en condiciones controladas para formar el intermedio deuterado, que luego se cicla para producir Zopiclona-d4 .
Métodos de Producción Industrial
La producción industrial de Zopiclona-d4 generalmente implica la síntesis a gran escala utilizando reactivos y disolventes deuterados. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, se controlan cuidadosamente para lograr el nivel de deuteración deseado y mantener la integridad estructural del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
Zopiclona-d4 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Zopiclona-d4 puede oxidarse para formar derivados de N-óxido.
Reducción: Las reacciones de reducción pueden convertir Zopiclona-d4 en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución pueden ocurrir en la parte de cloropiridina, lo que lleva a la formación de diferentes derivados sustituidos
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas y tioles en condiciones básicas
Productos Principales Formados
Oxidación: Derivados de N-óxido de Zopiclona-d4.
Reducción: Derivados de amina de Zopiclona-d4.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado
Comparación Con Compuestos Similares
Compuestos Similares
Zolpidem: Otro agente hipnótico no benzodiacepínico utilizado para el tratamiento del insomnio.
Zaleplón: Un hipnótico no benzodiacepínico con un mecanismo de acción similar.
Eszopiclona: El enantiómero activo de la zopiclona con propiedades farmacológicas similares
Singularidad
Zopiclona-d4 es única debido a su naturaleza deuterada, que proporciona una estabilidad mejorada y permite su uso como estándar interno en aplicaciones analíticas. Esto la hace particularmente valiosa en entornos de investigación donde se requiere una cuantificación precisa de la zopiclona .
Propiedades
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344856 | |
| Record name | Zopiclone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435933-78-0 | |
| Record name | Zopiclone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

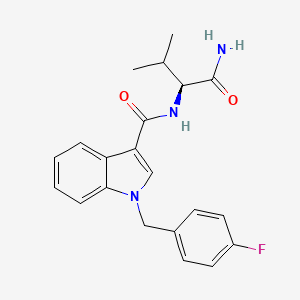
![8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B593440.png)
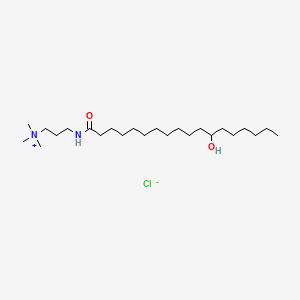

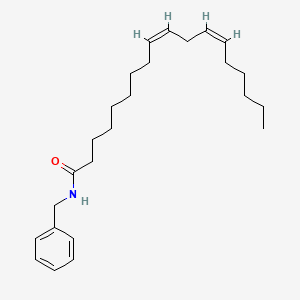
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)

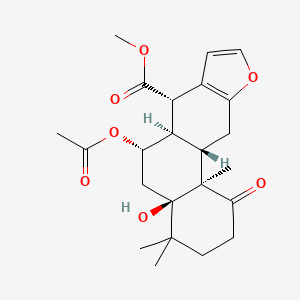

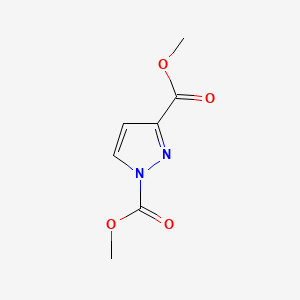

![(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate](/img/structure/B593457.png)

